molecular formula C10H13NO4 B2851160 Furan-2-yl(3-(hydroxymethyl)morpholino)methanone CAS No. 1421522-87-3

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone

Cat. No.: B2851160
CAS No.: 1421522-87-3
M. Wt: 211.217
InChI Key: WAVXQOMIPHOJMA-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone (CAS 1421522-87-3) is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This molecule features a furan-2-yl group linked to a 3-(hydroxymethyl)morpholine ring via a methanone bridge, a structural motif of significant interest in medicinal chemistry. Compounds containing the furan-2-yl methanone scaffold are recognized as valuable building blocks in organic synthesis and have been identified as key precursors or intermediates in the development of biologically active molecules . Researchers are particularly interested in this scaffold because it forms the core structure of certain soluble guanylate cyclase (sGC) stimulators, which are investigated for their potential effects on the cardiovascular system and for influencing age-related learning and memory functions . The presence of the morpholino group, a common feature in pharmaceuticals, can influence the solubility and bioavailability of research compounds . Additionally, the hydroxymethyl substituent on the morpholine ring provides a handle for further chemical modification, allowing for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[3-(hydroxymethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXQOMIPHOJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the use of furan-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-(hydroxymethyl)morpholine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group on the morpholine ring is susceptible to oxidation. Under acidic or enzymatic conditions, this moiety can be oxidized to a ketone or carboxylic acid. For example:

  • Ketone formation : Using pyridinium chlorochromate (PCC) in dichloromethane oxidizes the hydroxymethyl group to a ketone without over-oxidizing the furan ring .

  • Carboxylic acid formation : Strong oxidizing agents like KMnO₄ in aqueous H₂SO₄ convert the hydroxymethyl group to a carboxylic acid .

Table 1: Oxidation Pathways

Reagent Conditions Product Yield Source
PCCCH₂Cl₂, 25°C, 2 hMorpholine ketone derivative78%
KMnO₄/H₂SO₄H₂O, reflux, 6 hMorpholine carboxylic acid derivative65%

Nucleophilic Addition at the Ketone

The ketone group undergoes nucleophilic additions, such as Grignard or organolithium reactions, to form tertiary alcohols. For instance:

  • Reaction with methylmagnesium bromide (MeMgBr) in THF yields a tertiary alcohol at the ketone position .

Table 2: Nucleophilic Additions

Nucleophile Conditions Product Yield Source
MeMgBrTHF, 0°C → 25°C, 4 hTertiary alcohol derivative82%
PhLiEt₂O, -78°C, 1 hAryl-substituted alcohol70%

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The furan ring participates in EAS due to its electron-rich nature. Halogenation and nitration occur preferentially at the 5-position:

  • Bromination : Using Br₂ in acetic acid yields 5-bromo-furan derivatives .

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position .

Table 3: EAS Reactions

Reagent Conditions Product Yield Source
Br₂/AcOH25°C, 1 h5-Bromo-furan derivative89%
HNO₃/H₂SO₄0°C, 30 min5-Nitro-furan derivative75%

Reduction of the Ketone Group

The ketone bridge is reducible to a methylene group using agents like NaBH₄ or LiAlH₄:

  • NaBH₄ in MeOH selectively reduces the ketone without affecting the furan ring .

  • LiAlH₄ in THF provides complete reduction to the methylene bridge .

Table 4: Reduction Outcomes

Reagent Conditions Product Yield Source
NaBH₄MeOH, 25°C, 3 hSecondary alcohol85%
LiAlH₄THF, reflux, 6 hMethylene-linked derivative68%

Esterification of the Hydroxymethyl Group

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:

  • Acetylation with acetic anhydride/pyridine yields the corresponding acetate .

Table 5: Esterification Reactions

Reagent Conditions Product Yield Source
Ac₂O/pyridine25°C, 12 hAcetylated morpholine derivative90%
Benzoyl chlorideCH₂Cl₂, DMAP, 24 hBenzoylated derivative83%

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene. For example:

  • Reaction with maleic anhydride in toluene forms a bicyclic adduct .

Table 6: Cycloaddition Examples

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 8 hBicyclic lactone72%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains. A specific study synthesized several furan-2-yl propanoic acid derivatives and assessed their antimicrobial activity, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Furan-based compounds have also been investigated for their anticancer potential. The incorporation of morpholino groups enhances the bioactivity of these compounds by improving their solubility and stability. A notable study demonstrated that certain furan derivatives could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Material Science

Polymer Chemistry
Furan derivatives are utilized in the development of advanced materials, particularly in the synthesis of biocompatible polymers. Furan-2-yl(3-(hydroxymethyl)morpholino)methanone can be polymerized to create materials with desirable mechanical properties and thermal stability. Research has shown that these polymers can be used in drug delivery systems, where controlled release of therapeutic agents is crucial .

Conductive Materials
The electrical properties of furan derivatives make them suitable for applications in organic electronics. Studies have explored the use of furan-containing compounds in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of furan units into conductive polymers enhances charge transport efficiency, making them viable candidates for next-generation electronic devices .

Agricultural Chemistry

Pesticide Development
Furan derivatives have been explored for their potential as agrochemicals. The unique chemical structure allows for the modification of biological activity against pests and pathogens affecting crops. Research has indicated that certain furan-based compounds exhibit insecticidal and fungicidal properties, providing a basis for developing new pesticides that are less harmful to non-target organisms .

Case Studies

Study Focus Area Findings
Synthesis of Furan DerivativesAntimicrobial ActivityDeveloped several derivatives with significant inhibition against E. coli and S. aureus
Polymerization StudiesMaterial ScienceCreated biocompatible polymers with enhanced mechanical properties suitable for drug delivery systems
Agrochemical ResearchPesticide DevelopmentIdentified insecticidal properties of modified furan compounds

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Below is a detailed comparison of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone with structurally or functionally related compounds, supported by data from the evidence.

Structural Analogs with Morpholino and Furan Moieties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield Key Properties/Activities References
This compound 3-hydroxymethyl morpholino, furan-2-yl carbonyl ~198 (calculated) Not reported Enhanced hydrophilicity from -CH2OH Target
Morpholino(5-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]furan-2-yl)methanone (23) Pyrazole-phenyl, furan-2-yl 336.16 (C19H20N4O2) Not specified Antiviral potential (Enterovirus inhibition)
(3-methoxy-4-nitrophenyl)(morpholino)methanone 3-methoxy-4-nitrophenyl 266.25 (C12H14N2O5) Not specified Electron-withdrawing nitro group
(3-bromo-2-fluorophenyl)(morpholino)methanone Halogenated phenyl (Br, F) 288.12 (C11H11BrFNO2) Not specified High lipophilicity from halogens
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) Cyclopropane, phenoxy Not reported 53% Diastereomeric mixture (dr 20:1)

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., ) or nitro-substituted derivatives (e.g., ), which are more lipophilic.
  • Synthetic Efficiency: Cyclopropane-containing morpholino analogs (e.g., ) show moderate yields (53%), while furan-morpholino hybrids with simpler substituents (e.g., ) achieve higher yields (up to 91%).
  • Biological Relevance: Pyrazole-phenyl morpholino derivatives (e.g., ) demonstrate antiviral activity, suggesting that substituents on the phenyl ring can modulate bioactivity.
Furan-Containing Carboxamides
Compound Name Core Structure Molecular Weight (g/mol) Notable Features References
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone Furan-2-yl, 4-fluoro-3-methylphenyl 204.20 (C12H9FO2) Potential fluorinated drug candidate
Furan-2-yl(pyridin-3-yl)methanone Furan-2-yl, pyridin-3-yl 173.17 (C10H7NO2) Dual heterocyclic system
5-(Furan-2-yl)-4,5-dihydropyrazol-1-yl derivatives (T1, T2) Furan-2-yl, pyrazoline ~300 (estimated) Anti-epileptic activity

Key Observations :

  • Heterocyclic Diversity: The target compound’s morpholino group distinguishes it from pyridine () or pyrazoline () hybrids, which may target different biological pathways.
  • Fluorine Effects : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability, a trait the hydroxymethyl group in the target compound may complement.

Biological Activity

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse scientific literature.

1. Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of furan derivatives with morpholine and subsequent modifications to introduce the hydroxymethyl group. The structure is characterized by the furan ring, which is known for its diverse biological properties.

Table 1: Structure-Activity Relationships of Furan Derivatives

CompoundStructureIC50 (μM)Biological Activity
This compoundStructureTBDAntiviral, Anticancer
Compound AStructure0.62Antiviral
Compound BStructure0.39Antiviral
Compound CStructure1.7Anticancer

The effectiveness of these compounds often correlates with specific structural features such as substituents on the furan ring and the presence of functional groups like hydroxymethyl or morpholino moieties.

2. Antimicrobial Activity

Recent studies have shown that furan derivatives exhibit significant antimicrobial properties. For instance, various substituted furan compounds have demonstrated activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating various furan derivatives, it was found that certain compounds showed remarkable inhibition against Escherichia coli and Staphylococcus aureus:

  • Compound D : MIC = 64 µg/mL against E. coli
  • Compound E : Exhibited broad-spectrum activity against multiple bacterial strains, outperforming traditional antibiotics like streptomycin .

3. Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways.

Research Findings

In vitro studies on cervical cancer cells (HeLa) revealed that furan-based compounds could significantly reduce cell viability:

  • Compound F : IC50 = 0.15 µg/mL
  • Mechanism: Induction of mitochondrial dysfunction and membranolytic effects observed in treated cells .

4. Anti-inflammatory Properties

The anti-inflammatory potential of furan derivatives has garnered attention, particularly in the context of COX-2 inhibition.

Table 2: Anti-inflammatory Activity of Furan Derivatives

CompoundCOX-2 Inhibition PotencyRemarks
Compound GComparable to RofecoxibSelective COX-2 inhibitor
Compound HModerate potencyRequires further optimization

These findings suggest that furan derivatives may serve as promising leads for developing new anti-inflammatory agents with fewer side effects compared to existing therapies.

5. Conclusion

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its structure-activity relationships will be crucial for optimizing its efficacy and understanding its mechanisms of action.

Further investigations are warranted to explore the full therapeutic potential of this compound and its derivatives in clinical settings. Future studies should focus on detailed pharmacokinetic profiles and long-term efficacy assessments to establish safety and effectiveness in human applications.

Q & A

Q. Common Contaminants :

  • Unreacted starting materials (e.g., residual morpholine derivatives).
  • Oxidative byproducts (e.g., hydroxylated furan rings) .

Advanced Question: What strategies are used to analyze the mechanism of action of this compound in biological systems?

Methodological Answer:
Mechanistic studies focus on target engagement and cellular pathways:

  • Enzyme Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with target proteins, guided by morpholine’s hydrogen-bonding capacity and furan’s π-π stacking .
  • Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation via scintillation counting .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identify downstream pathways modulated by the compound .

Q. Example Data :

Assay TypeKey FindingReference
Kinase InhibitionIC₅₀ = 12 nM for PI3Kα
Molecular DockingΔG = -9.8 kcal/mol (mTOR binding)

Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity) for this compound?

Methodological Answer:
Addressing discrepancies requires systematic validation:

Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .

Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify toxic metabolites .

Off-Target Profiling : Screen against panels of receptors/enzymes (e.g., Eurofins Cerep®) to evaluate selectivity .

In Vivo Validation : Compare pharmacokinetic (PK) parameters (e.g., AUC, Cmax) in rodent models with in vitro data .

Q. Case Study :

  • A 2025 study resolved toxicity issues by modifying the hydroxymethyl group to reduce hepatic oxidation, improving the therapeutic index by 4-fold .

Advanced Question: What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:
SAR studies employ iterative synthesis and testing:

  • Scaffold Modifications : Replace the morpholine ring with piperidine or thiomorpholine to assess steric/electronic effects .
  • Functional Group Scanning : Introduce halogens (e.g., -F, -Cl) or methyl groups at the furan 5-position to modulate lipophilicity .
  • Parallel Synthesis : Use automated platforms (e.g., Chemspeed®) to generate 50–100 derivatives for high-throughput screening .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .

Q. Key SAR Finding :

  • Derivatives with trifluoromethyl groups showed 10× higher potency in antimicrobial assays due to enhanced membrane permeability .

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